molecular formula C9H6N2O4 B046613 6,7-Dihydroxyquinoxaline-2-carboxylic acid CAS No. 122234-89-3

6,7-Dihydroxyquinoxaline-2-carboxylic acid

Cat. No. B046613
M. Wt: 206.15 g/mol
InChI Key: BYKFOFGSDVSOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroxyquinoxaline-2-carboxylic acid (DHQX) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a potent competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DHQX has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes.

Mechanism Of Action

6,7-Dihydroxyquinoxaline-2-carboxylic acid is a competitive antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor-mediated synaptic transmission and the subsequent physiological effects.

Biochemical And Physiological Effects

6,7-Dihydroxyquinoxaline-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is important for synaptic plasticity and learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been shown to have neuroprotective effects in animal models of stroke and epilepsy.

Advantages And Limitations For Lab Experiments

6,7-Dihydroxyquinoxaline-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the specific targeting of this receptor in experiments. 6,7-Dihydroxyquinoxaline-2-carboxylic acid is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, 6,7-Dihydroxyquinoxaline-2-carboxylic acid has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 6,7-Dihydroxyquinoxaline-2-carboxylic acid. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used for the treatment of neurological disorders. Another area of interest is the study of the role of AMPA receptors in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 6,7-Dihydroxyquinoxaline-2-carboxylic acid could facilitate its use in research and drug development.

Synthesis Methods

6,7-Dihydroxyquinoxaline-2-carboxylic acid can be synthesized through various methods, including the reaction of 2-nitrobenzene with ethyl oxalate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2,3-dichloroquinoxaline with sodium hydroxide and sodium borohydride. These methods have been optimized to produce 6,7-Dihydroxyquinoxaline-2-carboxylic acid with high purity and yield.

Scientific Research Applications

6,7-Dihydroxyquinoxaline-2-carboxylic acid has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to block AMPA receptor-mediated synaptic transmission, which is important for learning and memory. 6,7-Dihydroxyquinoxaline-2-carboxylic acid has also been used to study the role of AMPA receptors in neurological disorders such as epilepsy and stroke.

properties

CAS RN

122234-89-3

Product Name

6,7-Dihydroxyquinoxaline-2-carboxylic acid

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

6,7-dihydroxyquinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-7-1-4-5(2-8(7)13)11-6(3-10-4)9(14)15/h1-3,12-13H,(H,14,15)

InChI Key

BYKFOFGSDVSOTH-UHFFFAOYSA-N

Isomeric SMILES

C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O

SMILES

C1=C2C(=CC(=C1O)O)N=C(C=N2)C(=O)O

Canonical SMILES

C1=C2C(=CC(=O)C1=O)NC(=CN2)C(=O)O

synonyms

2-Quinoxalinecarboxylic acid, 6,7-dihydroxy- (9CI)

Origin of Product

United States

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